

Historical applications of 10,10'-Oxybisphenoxarsine in industry

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Compound of Interest

Compound Name: 10,10'-Oxybisphenoxarsine

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An In-depth Technical Guide to the Historical Industrial Applications of **10,10'-Oxybisphenoxarsine (OBPA)**

Introduction

10,10'-Oxybisphenoxarsine (OBPA) is a synthetic organoarsenic compound historically recognized for its potent, broad-spectrum biocidal properties.[1] As a highly effective bactericide and fungicide, it was commercially introduced in the United States in 1965 to protect plastics and textiles from microbial degradation.[2] For decades, OBPA was a key additive in a wide range of industrial and consumer products, valued for its long-lasting efficacy and stability during material processing.[2] However, due to increasing health and environmental concerns related to its arsenic content, its use has significantly declined in recent years, with regulatory bodies in various jurisdictions restricting its application.[2][3] This guide provides a detailed overview of the historical industrial applications of OBPA, its mechanism of action, relevant quantitative data, and the experimental protocols used to evaluate its efficacy and toxicity.

Commercialization and Historical Context

OBPA emerged in the mid-20th century from the demand for durable antimicrobial agents for synthetic materials.[2] It was widely marketed under various trade names, including Vinyzene BP 5-2, Durotex, and Vinadine.[2][3] Its primary manufacturer in the United States was the Cordova Chemical Company, with Ventron Corporation being a major formulator.[4] The initial applications focused on flexible polyvinyl chloride (PVC) products, where it effectively

prevented the growth of bacteria, fungi, and algae.[2][4] Its use later expanded to other polymers, coatings, and adhesives.[2] By the early 21st century, regulatory pressures, particularly in the European Union, led to a sharp decline in its market presence, and it is now considered obsolete in many new formulations.[2][3]

Major Industrial Applications

OBPA's primary function was as a material preservative. It was incorporated into various materials to inhibit microbial growth that could cause staining, degradation, and unpleasant odors.[4]

1. **Plastics and Polymers:** The most significant application of OBPA was as an antimicrobial additive in plastics, particularly plasticized PVC.[1] It was incorporated into a multitude of products, including:

- **Household and Commercial Goods:** Shower curtains, floor and wall coverings, mattress covers, and upholstery for marine and automotive applications.[3][5][6]
- **Industrial Materials:** Vinyl moldings, tarpaulins, awnings, gaskets, weather stripping, ditch liners, and swimming pool liners.[5][6][7] OBPA was effective in these applications because it is insoluble in water and physically immobile within the plastic matrix, preventing it from easily leaching out.[4][8]

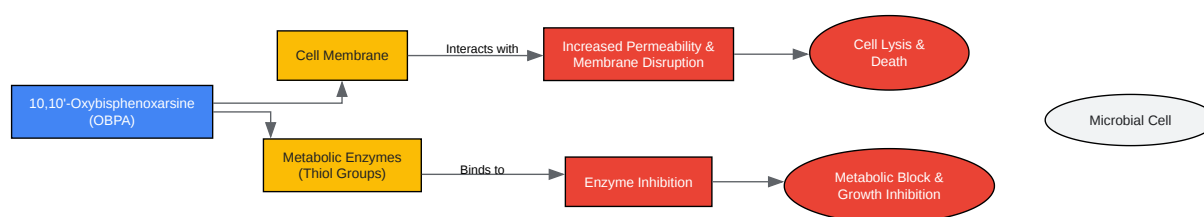
2. **Textiles, Fibers, and Cordage:** OBPA was used to protect various textile products from microbial attack, with the explicit restriction that it not be used for clothing.[5] Applications included carpets and other specialty textiles where moisture and microbial growth were a concern.[5][6]

3. **Adhesives, Coatings, and Sealants:** The compound was employed as a preservative in industrial adhesives, coatings, inks, and latex emulsions.[4][5] It was also used in silicone caulking compounds to prevent the growth of mold and mildew.[4]

Mechanism of Action

The biocidal activity of **10,10'-Oxybisphenoxarsine** is attributed to its ability to disrupt essential cellular processes in microorganisms. The primary mechanisms include:

- **Cell Membrane Disruption:** OBPA interacts with microbial cell membranes, increasing their permeability. This disruption of the cell's primary barrier leads to the leakage of cellular contents and ultimately results in cell lysis.[2]
- **Enzyme Inhibition:** The arsenic component of OBPA can inhibit critical enzymes involved in microbial metabolism and respiration.[2] It is a potent inhibitor of both monothiol and dithiol enzymes, disrupting vital metabolic pathways and preventing microbial growth and reproduction.[1][2]



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Figure 1: Biocidal Mechanism of **10,10'-Oxybisphenoxarsine (OBPA)**.

Quantitative Data Summary

The following tables summarize key quantitative data for OBPA, compiled from various technical and regulatory sources.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C₂₄H₁₆As₂O₃	[2]
Molecular Weight	502.23 g/mol	[2]
Appearance	Colorless or white crystalline solid	[2] [6]
Melting Point	180 - 184 °C (363 - 365 °F)	[2] [6]
Boiling Point	~232.5 °C	[2]
Density	1.40 - 1.42 g/cm ³	[2]
Water Solubility	Insoluble	[2] [8]

| Vapor Pressure | < 2.0 x 10⁻⁷ mmHg at 25 °C |[\[8\]](#) |

Table 2: Toxicological Data

Toxicity Endpoint	Value	Species	Toxicity Category	Source(s)
Acute Oral LD ₅₀	36.9 - 40 mg/kg	Rat	I (Highly Toxic)	[9] [10]
Acute Dermal LD ₅₀	121 - 414 mg/kg	Rat	I (Highly Toxic)	[9]
Acute Inhalation LC ₅₀	1279 mg/kg	N/A	IV	[9]
Primary Eye Irritation	Corrosive (persisting opacity)	Rabbit	I (Highly Irritating)	[1] [9]
Primary Skin Irritation	Severe Irritant	Guinea Pig	II	[1] [9]
Aquatic Toxicity (Freshwater Invertebrates)	4.8 µg/L	N/A	Very Highly Toxic	[11]

| Aquatic Toxicity (Freshwater Fish) | Very Highly Toxic | Bluegill, Rainbow Trout | Very Highly Toxic [\[7\]](#)[\[8\]](#) |

Table 3: Industrial Formulation and Environmental Data

Parameter	Value	Context	Source(s)
Product Formulation	0.6% to 5% concentration	In ready-to-use liquids, soluble concentrates, pellets	[4] [5] [7]
Technical Grade Purity	99%	Technical product for formulation	[5]
Leaching from Pool Liners	~10%	Study using acetic acid, sodium carbonate, water	[4] [11]

| Calculated Concentration in Pools | 56 µg/L | Based on 10% leaching rate from liners [\[11\]](#) |

Experimental Protocols and Methodologies

Detailed experimental protocols from the historical literature are not readily available. However, regulatory documents and toxicological studies describe the types of methodologies used to assess OBPA.

1. Toxicological Assessment: Toxicology studies were crucial for regulatory evaluation and were conducted following standardized guidelines.

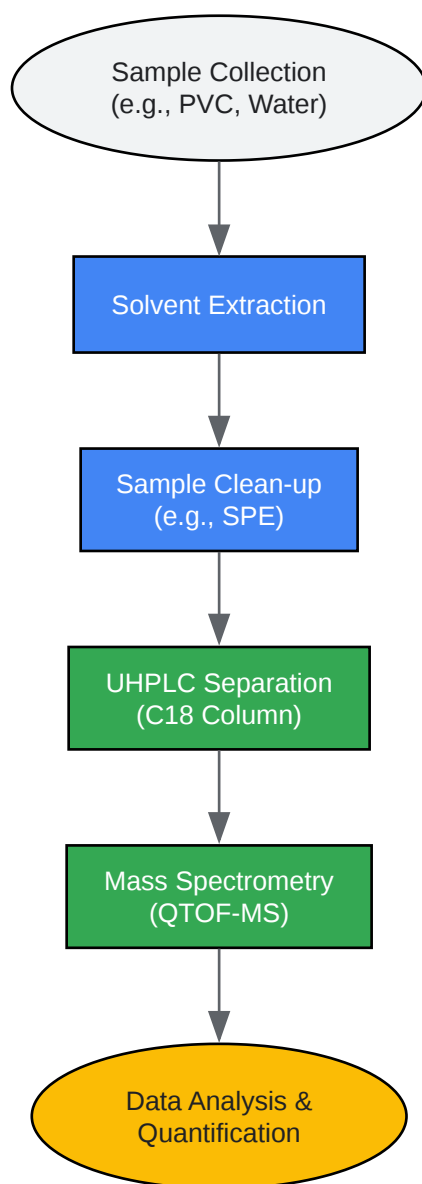
- Acute Toxicity Studies: Acute oral, dermal, and inhalation toxicity tests were performed, primarily in rats.[\[9\]](#) These studies aimed to determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) and place the chemical into a toxicity category.[\[9\]](#) For example, in the acute oral study, technical grade OBPA was administered to rats to establish an LD₅₀ of 36.9 mg/kg.[\[9\]](#)
- Irritation and Sensitization: Eye and skin irritation studies were conducted on rabbits and guinea pigs, respectively.[\[1\]](#)[\[9\]](#) These tests involved applying the substance and observing

for effects like corneal opacity, conjunctivitis, and dermal erythema over a set period.[9]

- **Developmental Toxicity:** Studies were performed on pregnant rats to assess the potential for developmental effects.[9] This involved administering OBPA during gestation and examining the fetuses for abnormalities.[9]
- **Metabolism and Excretion:** Radiolabeled ^{14}C -OBPA was administered orally to rats, rabbits, and guinea pigs to study its distribution, metabolism, and excretion.[1] Urine and feces were collected over several days to quantify the excretion of the radiolabel.[1]

2. **Analytical Methods for Detection:** Modern analytical methods are used to detect trace amounts of OBPA and its degradation products in various matrices.

- **Sample Preparation:** The first step typically involves extracting the analyte from the sample matrix (e.g., plastic, water, soil). This can involve solvent extraction followed by a clean-up step using techniques like Solid Phase Extraction (SPE) to remove interfering substances.
- **Chromatographic Separation:** High-Performance Liquid Chromatography (HPLC), particularly Ultra-High Performance Liquid Chromatography (UHPLC), is used to separate OBPA from other compounds in the extract.[12] A C18 column is commonly used for this separation.[12]
- **Mass Spectrometric Detection:** The separated compounds are then introduced into a mass spectrometer (MS) for detection and quantification. Techniques like hybrid quadrupole time-of-flight mass spectrometry (QTOF-MS) provide high sensitivity and accurate mass measurements, allowing for confident identification of the target compound.[12]



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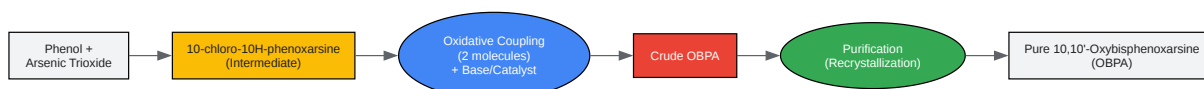
Figure 2: General Workflow for the Analytical Detection of OBPA.

Synthesis Protocol

The commercial production of **10,10'-Oxybisphenoxarsine** typically involves the oxidative coupling of a precursor molecule.

- **Starting Materials:** The synthesis generally starts with phenol and arsenic trioxide.[2] These are reacted to form an intermediate, 10-chloro-10H-phenoxarsine.[3]

- Reaction: Two molecules of 10-chloro-10H-phenoxarsine undergo an oxidative coupling reaction. This is often carried out in an organic solvent under reflux, and a base or catalyst may be used to facilitate the reaction.[3]
- Purification: The final product, **10,10'-Oxybisphenoxarsine**, is purified, typically through recrystallization from a solvent like ethanol or isopropanol, to yield a white crystalline product.[2]



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Figure 3: Simplified Synthesis Pathway for OBPA.

Conclusion

10,10'-Oxybisphenoxarsine was a highly effective and widely used industrial biocide for several decades, playing a crucial role in the preservation of plastics, textiles, and coatings. Its broad-spectrum antimicrobial activity and stability made it a valuable additive for extending the life and maintaining the quality of numerous materials. However, its classification as a highly toxic organoarsenic compound led to significant regulatory scrutiny. The potential risks to human health and the environment ultimately resulted in a steep decline in its use, paving the way for alternative, less hazardous antimicrobial agents. The history of OBPA serves as an important case study in the lifecycle of industrial chemicals, highlighting the evolving balance between industrial efficacy and health and environmental safety.

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